molecular formula C21H23N3O5 B2583839 N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 953950-36-2

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2583839
CAS No.: 953950-36-2
M. Wt: 397.431
InChI Key: AMMWPVCRUYBTTQ-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a methoxyphenyl group, a phenylmorpholino group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine to form the oxalamide backbone.

    Introduction of the methoxyphenyl group: This step involves the reaction of the oxalamide with 4-methoxyaniline under suitable conditions to introduce the methoxyphenyl group.

    Addition of the phenylmorpholino group: The final step involves the reaction of the intermediate compound with 2-phenylmorpholine to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-17-9-7-16(8-10-17)23-21(27)20(26)22-13-19(25)24-11-12-29-18(14-24)15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMWPVCRUYBTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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